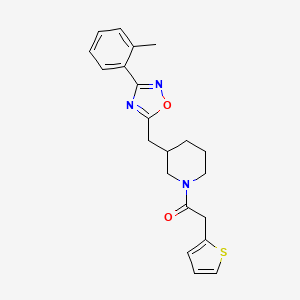
2-(Thiophen-2-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Thiophen-2-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H23N3O2S and its molecular weight is 381.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(Thiophen-2-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone, identified by its CAS number 1706104-61-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on antimicrobial properties, cytotoxic effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C20H22N4O2S with a molecular weight of 382.5 g/mol. The structure features a thiophene ring and an oxadiazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O2S |
| Molecular Weight | 382.5 g/mol |
| CAS Number | 1706104-61-1 |
Antimicrobial Activity
Research indicates that derivatives of the oxadiazole ring exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-oxadiazole structure have demonstrated effectiveness against various bacterial strains:
- Antibacterial Activity : Studies have shown that oxadiazole derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The presence of the piperidine moiety enhances this activity by improving binding affinity to bacterial targets.
- Antifungal Activity : Compounds similar to this compound have also been tested against fungal pathogens. For example, certain derivatives have shown promising results against Candida albicans and Aspergillus niger .
Cytotoxicity and Anticancer Potential
The compound's structural components suggest potential anticancer activity. Similar oxadiazole derivatives have been studied for their cytotoxic effects on cancer cell lines:
- Cell Line Studies : Research has indicated that some oxadiazole derivatives exhibit cytotoxic effects against human breast cancer (T47D) and colon carcinoma (HCT116) cell lines with IC50 values in the micromolar range . The mechanism often involves the induction of apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound):
- Oxadiazole Ring : The presence of the oxadiazole ring is essential for antimicrobial activity; modifications can enhance or reduce potency.
- Piperidine Moiety : The piperidine group contributes to increased lipophilicity and improved interaction with biological targets.
- Thiophene Substitution : Variations in thiophene substitution can lead to different biological profiles, influencing both antimicrobial and anticancer activities .
Case Studies
Several studies illustrate the biological potential of related compounds:
- Dhumal et al. (2016) : Investigated a series of 1,3,4-oxadiazole derivatives for their antitubercular activity. The study found that certain compounds effectively inhibited Mycobacterium bovis BCG .
- Desai et al. (2018) : Explored pyridine-based oxadiazole hybrids showing strong activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics .
Propiedades
IUPAC Name |
1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-15-6-2-3-9-18(15)21-22-19(26-23-21)12-16-7-4-10-24(14-16)20(25)13-17-8-5-11-27-17/h2-3,5-6,8-9,11,16H,4,7,10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSDYRZIXPWJKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














